Bismaleimide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1,10-(Methylendi-4,1-phenylen)bismaleimid wird typischerweise aus cis-Butendisäureanhydrid und 4,4'-Methylendiamin hergestellt . Die Reaktion beinhaltet die Bildung einer Bismaleimidstruktur durch eine Kondensationsreaktion, die dann zur Gewinnung des Endprodukts gereinigt wird.

Industrielle Produktionsverfahren: Die industrielle Produktion von 1,10-(Methylendi-4,1-phenylen)bismaleimid beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, um sicherzustellen, dass die Verbindung die Industriestandards für die Verwendung in verschiedenen Anwendungen erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen: 1,10-(Methylendi-4,1-phenylen)bismaleimid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Polymerisation: Es wirkt als Vernetzungsmittel bei der Polymerisation von duroplastischen Harzen.

Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen mit verschiedenen Nucleophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Polymerisation: Umfasst in der Regel das Erhitzen der Verbindung mit anderen Monomeren in Gegenwart eines Katalysators.

Substitutionsreaktionen: Oftmals in Gegenwart eines Basen- oder Säure-Katalysators durchgeführt.

Hauptprodukte:

Duroplastische Polymere: Durch Polymerisationsreaktionen gebildet.

Substituierte Derivate: Resultate von Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Aerospace Industry

Bismaleimide is extensively used in the aerospace sector due to its superior thermal resistance and mechanical properties. Key applications include:

- Composite Materials : Used in the fabrication of aircraft components such as fuselage panels, wings, and tail sections.

- Heat-Resistant Components : Employed in the production of engine nacelles and heat shields that require high thermal stability.

Table 1: Aerospace Applications of this compound

| Application | Description | Benefits |

|---|---|---|

| Fuselage Panels | Structural components for aircraft | Lightweight, strong |

| Engine Nacelles | Housing for engines | High heat resistance |

| Heat Shields | Protective layers against extreme temperatures | Durability under thermal stress |

Automotive Industry

In the automotive sector, this compound is utilized for components that are exposed to high temperatures:

- Under-the-Hood Components : Used for engine covers and intake manifolds.

- Electrical Insulation : Employed in electrical connectors and circuit boards due to its insulating properties.

Table 2: Automotive Applications of this compound

| Application | Description | Benefits |

|---|---|---|

| Engine Covers | Protective housing for engine components | Heat resistance |

| Circuit Boards | Insulation for electronic components | High dielectric strength |

Electronics Industry

This compound is increasingly used in electronics due to its excellent electrical properties:

- Printed Circuit Boards : Utilized in the manufacturing of PCBs and semiconductor packaging.

- High-Performance Electronics : Applied in devices that require reliability under extreme conditions.

Table 3: Electronics Applications of this compound

| Application | Description | Benefits |

|---|---|---|

| Printed Circuit Boards | Base material for electronic circuits | Thermal stability |

| Semiconductor Packaging | Encapsulation of electronic components | Protection against environmental factors |

Case Study 1: Aerospace Composite Development

A study conducted by NASA highlighted the use of this compound resins in composite materials for aerospace applications. The research demonstrated that BMI composites exhibited excellent retention of physical properties at elevated temperatures and in wet environments. This makes them ideal for use in aircraft structures where both weight reduction and thermal stability are critical .

Case Study 2: Automotive Component Testing

In a project focused on automotive applications, this compound was tested for its performance in engine components. Results showed that BMI-based materials maintained structural integrity under high thermal loads, outperforming traditional materials. This led to increased adoption of BMI resins in automotive manufacturing processes .

Wirkmechanismus

The mechanism of action of 1,10-(methylenedi-4,1-phenylene)bismaleimide involves its ability to form strong covalent bonds with other molecules, leading to the formation of cross-linked networks . This cross-linking enhances the thermal and mechanical properties of the resulting materials, making them more durable and resistant to degradation .

Vergleich Mit ähnlichen Verbindungen

- N,N’-(1,3-Phenylene)dimaleimide

- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)

- N-Phenylmaleimide

Comparison: 1,10-(Methylenedi-4,1-phenylene)bismaleimide stands out due to its superior thermal and mechanical properties compared to similar compounds . Its unique structure allows for more efficient cross-linking, resulting in materials with enhanced performance characteristics .

Biologische Aktivität

Bismaleimide (BMI) is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields, particularly in biomedical and material sciences. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two maleimide groups, which are reactive with thiol groups. This property allows BMI to form cross-links with proteins and other biomolecules, making it valuable in drug delivery systems and tissue engineering. The ability to create stable covalent bonds enhances the stability and efficacy of therapeutic agents.

Therapeutic Applications

1. Cancer Therapy:

Recent studies have highlighted the use of this compound in cancer therapeutics. A notable example involves the reengineering of anthrax toxin to utilize this compound cross-linked protective antigen (PA) for targeted cancer treatment. This approach exploits the tumor microenvironment's specific proteases, allowing for selective activation of the toxin, which has shown promising results in animal models .

2. Biocompatibility:

this compound-based materials have been investigated for their biocompatibility in various applications. Research indicates that BMI can be used to create scaffolds for tissue engineering, providing a supportive environment for cell growth while maintaining mechanical integrity .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with proteins through thiol-maleimide chemistry. This reaction can be harnessed to create drug conjugates that enhance the delivery and efficacy of therapeutic agents. For instance, this compound has been employed to cross-link proteins in a manner that improves their stability and bioavailability .

Case Studies

Case Study 1: Anthrax Toxin Modification

In a study involving anthrax toxin, researchers developed a dual-protease requiring PA targeting system using this compound cross-linkers. This system demonstrated effective tumor targeting and cytotoxicity in preclinical models, suggesting a novel approach to cancer therapy .

Case Study 2: Composite Materials for Biomedical Use

Another study focused on the preparation of this compound-resin-based composites for biomedical applications. The composites exhibited enhanced mechanical properties and thermal stability, making them suitable for high-performance applications in medical devices .

Table 1: Summary of this compound Applications

Table 2: Mechanistic Insights into this compound Activity

Eigenschaften

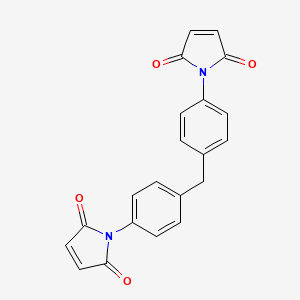

IUPAC Name |

1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUPVDVFXZDTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30352-38-6 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(methylenedi-4,1-phenylene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30352-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044381 | |

| Record name | Bismaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13676-54-5 | |

| Record name | Bismaleimidodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013676545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13676-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(methylenedi-p-phenylene)bismaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BISMALEIMIDO-4,4'-DIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I67AL345KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.